molecular formula C10H10N2O3 B8300194 2-Nitro-6-isopropoxybenzonitrile

2-Nitro-6-isopropoxybenzonitrile

Cat. No.: B8300194
M. Wt: 206.20 g/mol
InChI Key: COENCGAHJPHXBD-UHFFFAOYSA-N
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Description

2-Nitro-6-isopropoxybenzonitrile (C₁₀H₁₀N₂O₃, MW: 206.20 g/mol) is a nitroaromatic compound featuring a benzonitrile backbone substituted with a nitro group (-NO₂) at the ortho position (C2) and an isopropoxy group (-OCH(CH₃)₂) at the para position relative to the nitrile (-CN) at C1. Its synthesis typically involves nitration and etherification reactions on a benzonitrile precursor. The compound is utilized in analytical chemistry as a reference standard and as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research. Its solubility in methylene chloride:benzene mixtures (as noted in commercial catalogues) underscores its compatibility with non-polar to moderately polar solvents .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-nitro-6-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H10N2O3/c1-7(2)15-10-5-3-4-9(12(13)14)8(10)6-11/h3-5,7H,1-2H3

InChI Key

COENCGAHJPHXBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Properties

The compound’s reactivity and applications are influenced by its substituents:

  • Nitro group (-NO₂): Strong electron-withdrawing effect, directing electrophilic substitution to the meta position.
  • Nitrile (-CN) : Electron-withdrawing, polarizing the aromatic ring and enhancing stability.
Table 1: Comparison with Nitroaromatic Compounds
Compound Molecular Formula MW (g/mol) Substituents Solubility (Primary Solvent) Key Applications Reference
2-Nitro-6-isopropoxybenzonitrile C₁₀H₁₀N₂O₃ 206.20 2-NO₂, 6-OCH(CH₃)₂, 1-CN Methylene chloride:benzene Analytical standards, synthesis
2-Nitroaniline C₆H₆N₂O₂ 138.12 2-NO₂, 1-NH₂ Organic solvents (e.g., DCM) Dye intermediates
Nitrobenzene C₆H₅NO₂ 123.11 1-NO₂ Organic solvents Solvent, precursor
4-Nitroaniline C₆H₆N₂O₂ 138.12 4-NO₂, 1-NH₂ Polar solvents (e.g., ethanol) Pharmaceuticals

Reactivity and Stability

  • Electrophilic Substitution : Unlike nitroanilines (where -NH₂ directs para substitution), the isopropoxy group in this compound may compete for directing effects, but steric hindrance limits reactivity at C5. The nitrile group further deactivates the ring, reducing susceptibility to electrophilic attack compared to nitrobenzene .

Research Findings and Limitations

While direct studies on this compound are scarce, inferences from structural analogs suggest:

  • Solubility Trends : The compound’s solubility in methylene chloride:benzene aligns with nitroaromatics, but the isopropoxy group may enhance miscibility in ethers and esters compared to nitroanilines.
  • Reactivity : Steric hindrance from the isopropoxy group reduces nucleophilic aromatic substitution rates relative to 2-nitroaniline .

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